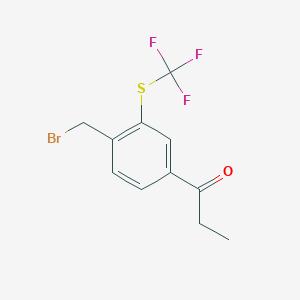
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H10BrF3OS It is a brominated derivative of propiophenone, characterized by the presence of a trifluoromethylthio group
准备方法
The synthesis of 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Addition Reactions: The presence of the trifluoromethylthio group allows for addition reactions with various reagents.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of specialty chemicals and materials
作用机制
The mechanism of action of 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its bromomethyl and trifluoromethylthio groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Similar compounds to 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one include:
1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one: Differing in the position of the trifluoromethyl group.
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: Differing in the position of the bromomethyl group.
生物活性
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one, with the molecular formula C11H10BrF3OS and a molecular weight of 327.16 g/mol, is a synthetic organic compound characterized by its unique structural features, including a bromomethyl group and a trifluoromethylthio group attached to a phenyl ring. This compound has garnered attention for its potential biological activities and applications in pharmacology and biochemistry.
The compound is synthesized through bromination of precursor compounds followed by the introduction of the trifluoromethylthio group. Typical reagents include N-bromosuccinimide (NBS) for bromination, and various thiolating agents for introducing the trifluoromethylthio group. The synthesis often requires optimized reaction conditions to ensure high yield and purity.
| Property | Value |
|---|---|
| Molecular Formula | C11H10BrF3OS |
| Molecular Weight | 327.16 g/mol |
| IUPAC Name | 1-[4-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
| Boiling Point | 301.8 ± 42.0 °C (predicted) |
The biological activity of this compound is hypothesized to involve interactions with various biological targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethylthio group influences the compound's lipophilicity and electronic properties, potentially modulating enzyme activity or receptor binding.
Biological Activity
Research indicates that this compound may exhibit multiple biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes due to its reactive functional groups.
- Receptor Binding : The structural features may allow it to interact with specific receptors, influencing various signaling pathways.
Case Studies
- Inhibition Studies : A study explored the compound's potential as an inhibitor of phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis. Though specific data on this compound were limited, similar compounds have shown promising inhibitory effects against PDS, indicating potential herbicidal applications .
- Antitumor Activity : While direct studies on this compound are sparse, related compounds with similar structures have demonstrated antitumor efficacy against various cancer cell lines by targeting kinases associated with tumor growth .
Research Findings
Recent investigations into structurally related compounds have shown:
- Potent Activity Against Kinases : Compounds with trifluoromethyl groups have been noted for their ability to inhibit kinases effectively, suggesting that this compound could similarly affect kinase pathways .
- Biological Evaluations : Virtual screening and optimization studies have indicated that compounds in this class could serve as leads for developing new herbicides or anticancer agents .
属性
分子式 |
C11H10BrF3OS |
|---|---|
分子量 |
327.16 g/mol |
IUPAC 名称 |
1-[4-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-2-9(16)7-3-4-8(6-12)10(5-7)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI 键 |
YCPILMSJSCYLQU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=C(C=C1)CBr)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















